molecular formula C13H21NO4 B2688618 4-Methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-1-carboxylic acid CAS No. 2418705-96-9

4-Methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-1-carboxylic acid

Cat. No. B2688618
CAS RN: 2418705-96-9
M. Wt: 255.314
InChI Key: HBXILXJHYBXCLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-1-carboxylic acid is a useful research compound. Its molecular formula is C13H21NO4 and its molecular weight is 255.314. The purity is usually 95%.
BenchChem offers high-quality 4-Methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Derivative Development

The chemical compound is related to a group of chemicals that have been the focus of research due to their potential as building blocks for more complex molecular structures. For example, research on enantiomerically pure 2-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acids, which are analogues of 3-hydroxyproline, highlights the synthetic pathways to obtain these compounds. These pathways often involve steps like Diels–Alder reactions and internal nucleophilic displacements, which are crucial for synthesizing analogues of pharmacologically significant molecules such as epibatidine (Avenoza et al., 2002).

Novel Approaches to Ethanoproline

A novel synthetic approach to 2,4-ethanoproline, a 2-azabicyclo[2.2.1]heptane-1-carboxylic acid derivative, starting from 4-hydroxyproline, showcases the innovative methods developed to achieve higher yields and enantiomeric purity of these compounds. Such efforts underline the importance of these bicyclic structures in medicinal chemistry and drug design due to their unique chemical properties (Grygorenko et al., 2009).

Conformationally Restricted Analogues

Research into conformationally restricted pipecolic acid analogues, like the 2-azabicyclo[2.2.1]heptane-1-carboxylic acids, has been aimed at developing practical syntheses for these molecules. Such structures are valuable for the design of peptidomimetics and peptide models due to their restricted conformational flexibility, which can be critical in the development of new therapeutic agents (Radchenko et al., 2009).

Catalytic Potential and Enantioselectivity

The catalytic potential of these bicyclic compounds, especially in reactions like the direct aldol reaction, has been explored to understand their selectivity and efficiency in synthetic organic chemistry. Such studies provide insights into how the geometry of the carboxylic acid group in these molecules influences reaction outcomes, which is crucial for designing more efficient catalysts (Armstrong et al., 2009).

Structural Basis for Drug Design

The synthesis and study of stereocontrolled bicyclic compounds such as 2-oxo-3-(N-Cbz-amino)-1-azabicyclo[4.3.0]nonane-9-carboxylic acid esters are pivotal for creating rigid dipeptide mimetics. These compounds serve as essential scaffolds in the development of novel therapeutic agents, illustrating the critical role of such bicyclic structures in medicinal chemistry (Mulzer et al., 2000).

properties

IUPAC Name

4-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-11(2,3)18-10(17)14-8-12(4)5-6-13(14,7-12)9(15)16/h5-8H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBXILXJHYBXCLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(C1)(N(C2)C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-1-carboxylic acid

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